Ethyl formate-d
Overview
Description
Ethyl formate is an ester formed when ethanol (an alcohol) reacts with formic acid (a carboxylic acid). It has the characteristic smell of rum and is partially responsible for the flavor of raspberries . It occurs naturally in some plant oils, fruits, and juices .
Synthesis Analysis
Ethyl formate can be synthesized via the reaction between formic acid and ethanol in the presence of sulfuric acid, under thermal conditions . Another method involves the reaction of absolute ethyl alcohol with sodium methylate, under agitation temperature, to generate ethyl formate .Molecular Structure Analysis
The molecular structure of Ethyl formate can be represented as O=COCC . Its microwave spectrum indicates the presence of two isomeric forms having the ethyl group cis to the carbonyl oxygen atom but having different arrangement of the methyl group about the -CH2-O bond .Chemical Reactions Analysis
Ethyl formate is involved in various chemical reactions. For instance, it undergoes pyrolytic decomposition to the corresponding acid and alkene . More details about its reactions can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
Ethyl formate is a colorless liquid with a fruity odor . It has a molar mass of 74.079 g/mol and a density of 0.917 g/cm3 . It has a melting point of -80°C and a boiling point of 54.0°C . It is soluble in water at 9% (17.78°C) and has a vapor pressure of 200 mmHg (20°C) .Scientific Research Applications
Application in Agricultural Fumigation
Ethyl formate has been researched for its use in agricultural fumigation. A study demonstrated the effectiveness of a formulation containing 95% ethyl formate and 5% methyl isothiocyanate for fumigating wheat in sealed metal silos. This treatment effectively killed all life stages of various pests, like Sitophilus oryzae, Rhyzopertha dominica, and Tribolium castaneum, without affecting the wheat's germination or seed color (Ren et al., 2008).
Use in Microsphere Manufacturing
Ethyl formate has been evaluated as an alternative solvent in the manufacturing of poly-d,l-lactide-co-glycolide (PLGA) microspheres. Its properties such as volatility and water miscibility offer advantages over traditional solvents like ethyl acetate, resulting in better quality microspheres in terms of drug crystallization, encapsulation efficiency, and residual solvent content (Shim & Sah, 2020).
Insect Control in Stored Grain
Research has shown that combining ethyl formate with carbon dioxide enhances its efficacy against stored grain insects. Studies suggest that this combination can achieve significant insect mortality, thus presenting a viable alternative to traditional fumigants like methyl bromide (Haritos et al., 2006).
Electrochemiluminescence (ECL) Detection
Ethyl formate exhibits electrochemiluminescence when reacting with Ru(bpy)32+, which has been utilized in developing sensitive detection methods for ethyl formate. This application is significant in areas like food flavor analysis and environmental monitoring (Fereja et al., 2018).
Study of Photoelectron Spectrum
The photoelectron spectrum of ethyl formate has been the subject of theoretical studies using quantum chemistry calculations. Such studies provide insights into the electronic structure and behavior of ethyl formate under various conditions, contributing to a better understanding of its chemical properties (Łabuda & Guthmuller, 2013).
Development of Ethyl Formate Precursors
Researchers have developed precursors to ethyl formate for activated release applications, particularly in the context of fumigation and antimicrobial treatments. This research focuses on converting volatile ethyl formate into a stable, solid-state precursor for controlled release, offering potential applications in pest control and food preservation (Zaitoon et al., 2019).
Postharvest Pest Control in Citrus Fruits
Ethyl formate has been evaluated for postharvest control of pests like western flower thrips and California red scale in citrus fruits. Studies suggest that ethyl formate fumigation is an effective alternative to methyl bromide, without negative impacts on fruit quality (Pupin et al., 2013).
properties
IUPAC Name |
ethyl deuterioformate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJINCZRORDGAQ-WFVSFCRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl formate-d | |
CAS RN |
35976-76-2 | |
Record name | 35976-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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